(3-Methoxynaphthalen-2-yl)(phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(3-methoxynaphthalen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-12-15-10-6-5-9-14(15)11-16(17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3 |
InChI Key |
GUSFJSSPHQHVPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations
Cross-Coupling and Annulation Reactions of Substituted Aryl Systems
The transformation of aryl systems through cross-coupling and annulation reactions represents a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. While direct experimental data on the specific reactivity of (3-Methoxynaphthalen-2-yl)(phenyl)methanol in these transformations is not extensively documented in dedicated studies, a comprehensive understanding can be extrapolated from analogous reactions involving structurally similar secondary benzylic alcohols, diaryl methanols, and naphthyl derivatives. The presence of the electron-rich 3-methoxynaphthalene and phenyl moieties, along with the reactive benzylic hydroxyl group, suggests a rich potential for participation in a variety of catalytic cycles.
The chemical literature provides a robust framework for predicting the behavior of this compound in cross-coupling and annulation reactions. These reactions, typically catalyzed by transition metals such as palladium, rhodium, and ruthenium, offer powerful strategies for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions:
Palladium catalysts are renowned for their versatility in cross-coupling reactions. While direct C-O bond cross-coupling of benzylic alcohols is challenging, they can be converted into more reactive species. For instance, benzylic alcohols can be transformed into their corresponding halides or triflates, which then readily participate in classic palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. An alternative one-pot strategy involves the in situ activation of alcohols. For example, primary and secondary alcohols can be converted to alkyl bromides using phosphonium-based reagents and subsequently coupled with aryl halides in a cross-electrophile coupling reaction. researchgate.netchemrxiv.org
A notable development is the direct cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides under photoredox/nickel dual catalysis, providing a direct route to secondary benzylic alcohols. nih.gov This suggests that a derivative of this compound could potentially be synthesized via such a method or, conversely, that the alcohol could be a precursor to a similar reactive intermediate.
Furthermore, palladium-catalyzed annulation reactions are a powerful tool for constructing cyclic systems. For instance, the annulation of conjugate acceptors with allenyl boronic esters, catalyzed by palladium, yields substituted cyclopentenes. nih.gov While not a direct reaction of the title compound, this illustrates the potential for palladium to mediate complex ring-forming cascades that could be adapted for derivatives of this compound.
Rhodium-Catalyzed Reactions:
Rhodium catalysts have emerged as particularly effective for C-H activation and functionalization, which could be highly relevant for this compound. The benzylic C-H bond, while typically considered inert, can be activated by rhodium catalysts, enabling a range of transformations. researchgate.net For example, rhodium(III)-catalyzed C-H benzylation and allylation of indoles with organosilicon reagents have been developed, showcasing the potential for direct functionalization adjacent to an aryl group. rsc.org
Annulation reactions catalyzed by rhodium are also prevalent. For instance, rhodium(III) catalysis can achieve the divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones from quinoline-8-carbaldehydes and cyclopropanols. acs.org This type of transformation highlights the ability of rhodium to orchestrate complex bond-forming sequences. Given the aryl groups in this compound, chelation-assisted C-H functionalization could be a plausible pathway for its involvement in rhodium-catalyzed annulation reactions. nih.gov
Ruthenium-Catalyzed Reactions:
Ruthenium catalysts have shown promise in the dehydrogenative coupling of alcohols. A notable example is the Ru(II) pincer-catalyzed coupling of naphthols with allylic alcohols. scispace.comresearchgate.net This reaction proceeds via a borrowing hydrogen mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then reacts further. While the substrate in this case is a naphthol, the principle of activating an alcohol to participate in a subsequent coupling is highly relevant. It is conceivable that this compound could undergo a similar ruthenium-catalyzed dehydrogenation to form the corresponding ketone, which could then act as an electrophile in a variety of subsequent reactions. A related ruthenium-catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols has also been reported. rsc.org
The following table summarizes analogous cross-coupling and annulation reactions that provide insight into the potential reactivity of this compound.
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Key Features |
| Photoredox/Ni | α-Hydroxyalkyltrifluoroborate | Aryl Halide | Secondary Benzylic Alcohol | Direct Csp²–Csp³ bond formation. nih.gov |
| Pd(0) / PPh₃ | Benzyl Halide | Aryl Halide / Zn | Diaryl Methane | In situ formation of organozinc reagent. rsc.org |
| Rh(I) / NHC | 8-Methylquinoline | Maleimide | Succinimide Derivative | C(sp³)-H functionalization. researchgate.net |
| Ru(II)-Pincer | Naphthol | Allylic Alcohol | Benzo[f]chromane | Dearomative conjugate addition. scispace.comresearchgate.net |
| Rh(III) | Quinoline-8-carbaldehyde | Cyclopropanol | Cyclopentenone | C-C bond activation and intramolecular cyclization. acs.org |
These examples underscore the vast potential of substituted aryl systems, such as the one embodied by this compound, to participate in a diverse array of cross-coupling and annulation reactions. The specific reaction pathways and resulting products would be highly dependent on the choice of catalyst, coupling partner, and reaction conditions. Future research focusing directly on this compound would be invaluable in delineating its precise reactivity and synthetic utility.
Stereochemical Aspects and Asymmetric Synthesis of Chiral 3 Methoxynaphthalen 2 Yl Phenyl Methanol Analogues
Enantioselective Synthesis Approaches
The controlled synthesis of a single enantiomer of a chiral molecule is a fundamental goal in modern organic chemistry. For (3-Methoxynaphthalen-2-yl)(phenyl)methanol analogues, several strategies have been developed to achieve high levels of enantioselectivity.
A prevalent method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. This transformation is often accomplished using chiral catalysts that facilitate the transfer of a hydride to the ketone, preferentially forming one enantiomer of the alcohol.
One notable approach involves the use of borane (B79455) coupled with enantiomerically pure phosphinamides as catalysts. This system has proven particularly effective for the reduction of various ketones, yielding alcohols with high enantiomeric excess (e.e.). capes.gov.br Another powerful technique is transfer hydrogenation, which frequently employs chiral amino alcohol-based catalysts. capes.gov.br This latter method is especially well-suited for the reduction of unfunctionalized ketones, achieving enantiomeric excesses of up to 98%. capes.gov.br
The general reaction scheme for the asymmetric reduction of the precursor ketone, (3-methoxynaphthalen-2-yl)(phenyl)methanone, is depicted below:
Figure 1: Asymmetric Catalytic Reduction of (3-methoxynaphthalen-2-yl)(phenyl)methanone

The success of these reactions is highly dependent on the choice of chiral ligand, the metal catalyst, and the reaction conditions. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reducing agent to one face of the ketone.
Table 1: Examples of Chiral Ligands for Asymmetric Ketone Reduction
| Chiral Ligand Type | Example | Typical Metal |
|---|---|---|
| Chiral Phosphinamides | Enantiomerically pure phosphinamide derivatives | Borane |
| Chiral Amino Alcohols | (1R,2S)-(-)-Norephedrine | Ruthenium |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
A notable example of this approach is the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in aza- researchgate.netchromservis.bg-Wittig sigmatropic rearrangements. nih.gov While this specific rearrangement is not directly applied to the synthesis of this compound, the principle of using a chiral auxiliary to control stereochemistry is broadly applicable. nih.gov In this documented case, the chiral auxiliary was able to direct the absolute stereochemistry of the rearrangement, albeit with modest diastereoselectivity. nih.gov Subsequent chromatographic purification was necessary to obtain the enantiomerically pure product. nih.gov
The general strategy involves attaching the chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.
Organocatalysis refers to the use of small organic molecules as catalysts for asymmetric transformations. This field has emerged as a powerful alternative to metal-based catalysis. Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective synthesis of various chiral compounds, including diindolylarylmethanes from indol-2-yl carbinols and indoles. oaepublish.com
While direct application to this compound is not extensively documented, the principles of organocatalysis are highly relevant. For example, a chiral phosphoric acid could potentially catalyze the asymmetric addition of a nucleophile to the corresponding naphthaldehyde precursor, or facilitate an enantioselective reduction of the ketone. The development of such organocatalytic methods for the synthesis of chiral diarylmethanols is an active area of research.
Chiral Resolution Techniques for Enantiomer Separation
When a racemic mixture of this compound is produced, the separation of the individual enantiomers is necessary. Supercritical Fluid Chromatography (SFC) has become a prominent and efficient technique for chiral separations in the pharmaceutical industry. researchgate.netafmps.be
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. afmps.be This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent waste, and higher efficiency. afmps.beresearchgate.net The separation is achieved on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability in resolving a diverse range of chiral compounds. researchgate.netchromatographyonline.com The choice of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol) and its concentration in the mobile phase can significantly influence the enantioselectivity and resolution. afmps.be Generic screening protocols often involve testing a compound against a set of complementary CSPs and mobile phases to quickly identify suitable separation conditions. researchgate.netchromservis.bg
Table 2: Common Chiral Stationary Phases for SFC Resolution
| CSP Type | Common Trade Names |
|---|---|
| Polysaccharide-based | Chiralpak®, Chiralcel®, Lux® |
| Brush-type (Pirkle) | Whelk-O® |
| Macrocyclic Antibiotic | Chirobiotic® |
The success rate for resolving chiral molecules using a standardized SFC screening approach is reported to be very high, often exceeding 95%. researchgate.net
Kinetic and Thermodynamic Studies of Stereochemical Stability and Racemization
Understanding the stereochemical stability of chiral compounds like this compound is crucial, as racemization can lead to a loss of biological activity or the formation of an undesired stereoisomer. Thermodynamic and kinetic studies of chiral separations can provide insights into the mechanisms of chiral recognition and the stability of the enantiomers.
By performing separations at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of the analyte from the mobile phase to the stationary phase can be determined using van't Hoff plots. ekb.eg These studies can reveal whether the separation is enthalpy- or entropy-driven. ekb.eg For many chiral separations on Pirkle-type stationary phases, the process is found to be enthalpy-controlled. ekb.eg
Kinetic studies, on the other hand, can provide information about the rates of sorption and desorption of the enantiomers onto the chiral stationary phase. ekb.egresearchgate.net These rates can be influenced by factors such as the strength of the interactions between the analyte and the CSP (e.g., π-π interactions, hydrogen bonding) and the activation energy required for these interactions to occur. ekb.eg The potential for racemization under thermal or catalytic conditions is an important consideration. For some molecules, the interconversion between enantiomers can be facilitated by changes in conditions, moving from kinetic to thermodynamic control. nih.gov The study of chiral molecules in tailored chiral optical environments has also opened new avenues for understanding and controlling their thermodynamic behavior. researchgate.netaps.org
Diastereoselective Control in Complex Synthetic Sequences
In the synthesis of more complex molecules containing the this compound moiety, controlling the relative stereochemistry of multiple chiral centers becomes a significant challenge. This is known as diastereoselective control.
One powerful strategy for achieving such control is the Sharpless asymmetric epoxidation. This reaction allows for the enantioselective introduction of an epoxide, which can then be opened by a nucleophile in a stereospecific manner (SN2 displacement) to set a second adjacent stereocenter. nih.gov For example, the asymmetric epoxidation of an allylic alcohol precursor can establish the first chiral center, and subsequent ring-opening of the resulting epoxide with a nucleophile, such as a phenol, can create the second stereocenter with a predictable relative and absolute configuration. nih.gov This approach provides a reliable method for constructing specific diastereomers of complex molecules.
Derivatization and Advanced Functionalization Strategies
Chemical Modifications at the Hydroxyl Group
The secondary hydroxyl group is a primary site for chemical derivatization, offering a straightforward handle for introducing a wide array of functional groups through well-established reactions such as esterification and etherification.
Esterification: The hydroxyl group can be readily converted into an ester. This transformation is typically achieved by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. Esterification can significantly alter the molecule's lipophilicity and steric profile. For instance, esterifying the hydroxyl group can modify its hydrogen-bonding capability. nih.gov
Etherification: Formation of an ether linkage is another common modification. This can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl chains.
These modifications are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. The choice of the ester or ether group can be used to fine-tune the molecule's physicochemical properties.
| Modification Type | Reagent Class | Resulting Functional Group | Potential Derivative Example |
| Esterification | Acyl Chloride (e.g., Acetyl chloride) | Ester | Acetic acid, (3-methoxynaphthalen-2-yl)(phenyl)methyl ester |
| Esterification | Carboxylic Acid (e.g., Benzoic acid) | Ester | Benzoic acid, (3-methoxynaphthalen-2-yl)(phenyl)methyl ester |
| Etherification | Alkyl Halide (e.g., Methyl iodide) | Ether | 2-(Methoxy(phenyl)methyl)-3-methoxynaphthalene |
| Etherification | Benzyl Bromide | Ether | 2-(Benzyloxy(phenyl)methyl)-3-methoxynaphthalene |
Introduction of Diverse Functionalities onto the Naphthalene (B1677914) Nucleus
The 3-methoxy substituted naphthalene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The existing methoxy (B1213986) group is an activating substituent and directs incoming electrophiles primarily to ortho and para positions. libretexts.org
In the context of the 2-substituted naphthalene ring, the methoxy group at position 3 strongly activates the ring. The positions available for substitution on the naphthalene nucleus must be considered. The methoxy group (-OCH₃) is an ortho-, para-director. In 2-methoxynaphthalene (B124790), electrophilic attack is favored at the C1 and C6 positions. stackexchange.com The presence of the bulky (phenyl)methanol substituent at the C2 position may sterically hinder attack at the C1 and C3 positions. Therefore, electrophilic substitution is most likely to occur at other activated positions of the naphthalene core.
Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst. youtube.com
Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, though these reactions can sometimes be complicated by the presence of the hydroxyl group, which can coordinate with the Lewis acid catalyst. stackexchange.com
These modifications introduce new functional handles that can be used for further derivatization or to modulate the electronic properties of the aromatic system.
| Reaction | Reagent | Potential Position of Substitution | Resulting Structure (Example) |
| Nitration | HNO₃/H₂SO₄ | Naphthalene Ring | (3-Methoxy-x-nitro-naphthalen-2-yl)(phenyl)methanol |
| Bromination | Br₂/FeBr₃ | Naphthalene Ring | (x-Bromo-3-methoxynaphthalen-2-yl)(phenyl)methanol |
| Acylation | CH₃COCl/AlCl₃ | Naphthalene Ring | (x-Acetyl-3-methoxynaphthalen-2-yl)(phenyl)methanol |
Systematic Derivatization of the Phenyl Moiety
The phenyl group, represented by the formula C₆H₅, is another key site for introducing structural diversity. wikipedia.orgturito.com The bond between the phenyl ring and the methanolic carbon acts as a weak activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. libretexts.org
Similar to the naphthalene nucleus, the phenyl ring can undergo a variety of electrophilic aromatic substitution reactions:
Halogenation: Directing a halogen to the ortho or para position of the phenyl ring.
Nitration: Placing a nitro group at the ortho or para position, which can subsequently be reduced to an amino group, providing a point for further conjugation.
Sulfonation: Introducing a sulfonic acid group (-SO₃H), which can increase water solubility.
The steric bulk of the naphthalene-methanol portion of the molecule might influence the ortho/para product ratio, potentially favoring substitution at the less hindered para position. msu.edu
| Reaction | Reagent | Position of Substitution | Resulting Structure (Example) |
| Nitration | HNO₃/H₂SO₄ | Para-position of Phenyl Ring | (3-Methoxynaphthalen-2-yl)(4-nitrophenyl)methanol |
| Chlorination | Cl₂/AlCl₃ | Ortho/Para-positions of Phenyl Ring | (4-Chlorophenyl)(3-methoxynaphthalen-2-yl)methanol |
| Alkylation | CH₃Cl/AlCl₃ | Ortho/Para-positions of Phenyl Ring | (3-Methoxynaphthalen-2-yl)(4-methylphenyl)methanol |
Conjugation Chemistry for Hybrid Molecular Architectures
The functional groups introduced through the derivatization strategies described above serve as anchor points for constructing more complex, hybrid molecular architectures. Conjugation chemistry allows for the covalent linking of (3-Methoxynaphthalen-2-yl)(phenyl)methanol derivatives to other molecular entities, such as biomolecules, polymers, or other pharmacophores.
Key conjugation strategies include:
Amide Bond Formation: A derivative with a carboxylic acid or an amine group (e.g., from a reduced nitro group) can be coupled with a corresponding amine or carboxylic acid on another molecule using standard peptide coupling reagents.
Click Chemistry: Introduction of an azide (B81097) or a terminal alkyne functionality onto either the naphthalene or phenyl ring allows for highly efficient and specific cycloaddition reactions, a cornerstone of modern chemical biology and materials science.
Ether or Ester Linkages: The primary hydroxyl group can be used directly to form ether or ester bonds with other molecules, providing a straightforward method for creating conjugates. nih.gov
These advanced functionalization approaches enable the development of molecules with multifunctional properties, potentially leading to novel applications in various scientific fields.
| Linkage Type | Required Functional Groups | Coupling Chemistry | Potential Hybrid Structure |
| Amide | Amine + Carboxylic Acid | EDC/NHS or other peptide coupling | Conjugate with an amino acid or peptide |
| Triazole | Azide + Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Conjugate with a fluorescent dye or polymer |
| Ether | Hydroxyl + Halide/Leaving Group | Williamson Ether Synthesis | Conjugate with a polyethylene (B3416737) glycol (PEG) chain |
| Ester | Hydroxyl + Carboxylic Acid | Fischer Esterification or Acyl Chloride | Conjugate with a drug molecule containing a carboxyl group |
Computational and Theoretical Chemistry Investigations
Electronic Structure Analysis and Frontier Molecular Orbital Theory (e.g., HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr
For (3-Methoxynaphthalen-2-yl)(phenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which is further activated by the methoxy (B1213986) group. The LUMO is anticipated to be distributed across the phenyl and naphthalene rings. The HOMO-LUMO energy gap can be calculated using quantum chemical methods like Density Functional Theory (DFT). youtube.com This gap is instrumental in understanding the electronic transitions within the molecule, which are responsible for its UV-visible absorption characteristics.
Theoretical studies on related naphthalene derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Aromatic Compounds This table presents data from similar compounds to illustrate the typical values obtained from FMO analysis. The data does not represent this compound directly.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.57 | -1.82 | 4.75 | samipubco.com |
| Simmondsin-Methyl Alcohol Adduct | B3LYP/6-31++G(d,p) | -6.89 | -1.80 | 5.09 | dergipark.org.tr |
| 3-phenylbenzo[d]thiazole-2(3H)-imine | M06-2x/6-311++G(d,p) | -7.21 | -1.52 | 5.69 | researchgate.net |
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties from first principles.
Geometry Optimization and Vibrational Frequency Analysis
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for this purpose. researchgate.net
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the normal modes of vibration of the molecule. These frequencies can be directly compared with experimental infrared (IR) and Raman spectra to confirm the structure and aid in the assignment of spectral bands. Theoretical studies on similar molecules, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have demonstrated excellent agreement between computed and experimental vibrational spectra. acs.org
Elucidation of Transition States and Reaction Coordinate Analysis (e.g., Intrinsic Reaction Coordinate (IRC) calculations)
To study a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate this saddle point on the potential energy surface. For this compound, one might investigate reactions such as dehydration to form an ether or oxidation of the alcohol.
Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state downhill to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. This analysis helps to confirm that the located transition state indeed connects the desired reactants and products.
Prediction of Spectroscopic Signatures (e.g., Time-Dependent DFT (TDDFT) for absorption spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. uci.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-visible spectrum.
For this compound, TD-DFT calculations could predict the absorption bands arising from π-π* transitions within the naphthalene and phenyl rings. The accuracy of these predictions can be influenced by the choice of functional and the inclusion of solvent effects. Studies on other naphthalene derivatives have shown that TD-DFT can successfully reproduce experimental UV-vis spectra. acs.orgru.nl
Table 2: Illustrative TD-DFT Calculated Absorption Data for a Related Naphthalene Derivative This table shows example data for a related compound to demonstrate the output of TD-DFT calculations. The data does not represent this compound directly.
| Compound | Solvent | Method | Calculated λmax (nm) | Experimental λmax (nm) | Source |
|---|---|---|---|---|---|
| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Ethanol | M062X/6-311+g(d) | 367 | 370 | researchgate.net |
| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | DMSO | M062X/6-311+g(d) | 372 | 376 | researchgate.net |
Quantum Chemical Descriptors for Reactivity and Selectivity
From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity and selectivity of a molecule. dergipark.org.tr These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for charge transfer.
These descriptors for this compound would provide a quantitative basis for understanding its reactivity in various chemical environments. For example, a high chemical softness would suggest that the molecule is more susceptible to chemical reactions.
Solvation Models and Solvent Effects on Molecular Properties and Reactivity
Chemical reactions and spectroscopic measurements are often carried out in solution. The solvent can have a significant impact on the properties and reactivity of a solute molecule. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to account for these effects. researchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations within this virtual solvent environment, it is possible to study how properties like the HOMO-LUMO gap, absorption spectra (solvatochromism), and reaction barriers change from the gas phase to solution. researchgate.net For this compound, which has a polar hydroxyl group, solvent effects, particularly in polar solvents, are expected to be significant. The study of solvatochromic effects on similar methoxyphenyl compounds has demonstrated the importance of including solvent models for accurate predictions. researchgate.net
Advanced Analytical Techniques for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.gov For (3-Methoxynaphthalen-2-yl)(phenyl)methanol, HRMS provides an exact mass measurement, confirming the molecular formula C₁₈H₁₆O₂. This technique is crucial for differentiating between isomers and confirming the identity of the synthesized compound with high confidence. The high resolving power of HRMS instruments allows for the separation of ions with very similar mass-to-charge ratios, providing unambiguous data for structural confirmation. csic.es
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, the methoxy (B1213986) group protons, the hydroxyl proton, and the benzylic proton. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure. For instance, the methoxy group protons typically appear as a singlet around 3.9 ppm. chemicalbook.com
¹³C NMR Spectroscopy : This technique provides information about the different carbon environments in the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom, including the aromatic carbons, the methoxy carbon, and the benzylic carbon. The chemical shift of the methoxy carbon is typically observed around 55-62 ppm. researchgate.netchemicalbook.com
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. mdpi.comresearchgate.net
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.
HSQC correlates directly bonded proton and carbon atoms.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, including the connection of the phenyl and methoxy-naphthalenyl moieties to the central methanol (B129727) carbon.
Table 1: Representative NMR Data for this compound Analogs
| Technique | Functional Group | Expected Chemical Shift (ppm) |
| ¹H NMR | Aromatic Protons | 7.0 - 8.0 |
| Methine Proton (CH-OH) | ~5.8 | |
| Methoxy Protons (O-CH₃) | ~3.9 | |
| Hydroxyl Proton (OH) | Variable | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 |
| Methine Carbon (CH-OH) | ~75 | |
| Methoxy Carbon (O-CH₃) | ~55 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. biorxiv.org In the IR spectrum of this compound, characteristic absorption bands would be observed for:
A broad O-H stretching vibration for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. kcvs.ca
C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. kcvs.ca
C-O stretching vibrations for the alcohol and ether linkages, typically in the 1000-1300 cm⁻¹ region. kcvs.ca
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijims.com The conjugated aromatic system of the naphthalene and phenyl rings in this compound would give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. researchgate.net The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. sciepub.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While the high boiling point of this compound might make GC analysis challenging without derivatization, this technique can be valuable for identifying more volatile impurities. nih.govmdpi.com
Thin-Layer Chromatography (TLC) and Column Chromatography : TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org Column chromatography is a preparative technique used to purify the compound on a larger scale. rsc.org For this compound, a silica (B1680970) gel stationary phase with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would typically be used for separation.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Purpose | Typical Conditions |
| HPLC | Purity assessment, quantification | Reversed-phase column, acetonitrile/water or methanol/water mobile phase |
| GC-MS | Impurity profiling (for volatile impurities) | Capillary column, temperature programming, mass spectrometric detection |
| TLC | Reaction monitoring, preliminary purity check | Silica gel plate, hexane/ethyl acetate (B1210297) mobile phase, UV visualization |
| Column Chromatography | Purification | Silica gel stationary phase, gradient elution with hexane/ethyl acetate |
Applications in Organic Synthesis and Catalysis
Utility as a Synthon or Building Block in Complex Organic Molecule Synthesis
The diarylmethanol framework, exemplified by (3-Methoxynaphthalen-2-yl)(phenyl)methanol, represents a valuable synthon in the construction of more complex molecular architectures. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, the aromatic rings can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups.
A common synthetic route to diarylmethanols involves the reaction of a Grignard reagent with an aldehyde. libretexts.orgchemguide.co.ukpressbooks.publibretexts.org In the case of this compound, this could be achieved by reacting phenylmagnesium bromide with 3-methoxy-2-naphthaldehyde (B1589437) or by reacting a Grignard reagent derived from a 2-halonaphthalene derivative with benzaldehyde (B42025). This versatility in synthesis underscores its potential as a readily accessible building block.
Role as a Chiral Precursor or Intermediate
The central carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The separation of these enantiomers, or their asymmetric synthesis, would yield chiral precursors valuable in stereoselective synthesis. Enantiomerically enriched diarylmethanols are crucial intermediates in the synthesis of various biologically active compounds. acs.orgrsc.org
The development of catalytic asymmetric methods for the synthesis of diarylmethanols is an active area of research. acs.orgrsc.orgnih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, yielding one enantiomer in excess.
Design and Application in Ligand-Catalyzed Reactions
The diarylmethanol scaffold can be incorporated into the structure of ligands for metal-catalyzed reactions. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of coordinating groups that can bind to a metal center.
Development of Chiral Ligands for Asymmetric Catalysis
The chiral nature of this compound makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. nih.gov By using an enantiomerically pure form of the diarylmethanol, a chiral environment can be created around a metal catalyst. This chiral environment can induce enantioselectivity in a variety of transformations, leading to the preferential formation of one enantiomeric product. The design of such ligands is a cornerstone of modern asymmetric synthesis. nih.govyoutube.com
Investigations in Homogeneous Catalysis for Reaction Rate and Selectivity Enhancement
Even in its racemic form, ligands derived from this compound could find applications in homogeneous catalysis. The steric and electronic properties of the naphthalene (B1677914) and phenyl rings can influence the reactivity and selectivity of a metal catalyst. For instance, the bulky naphthalene group could create a specific steric environment around the metal center, favoring certain reaction pathways over others. The methoxy (B1213986) group can also modulate the electronic properties of the ligand, which in turn affects the catalytic activity. Such ligands are instrumental in controlling reaction outcomes in processes like hydrogenation and carbon-carbon bond formation. acs.org
Potential in Functional Materials Development
The naphthalene moiety within this compound imparts interesting photophysical properties. Naphthalene-containing compounds are known to be fluorescent and have been explored for applications in organic light-emitting diodes (OLEDs) and other functional materials. While the replacement of naphthalene scaffolds is sometimes sought to improve certain properties in medicinal chemistry, nih.gov the intrinsic characteristics of the naphthalene ring are often desirable in materials science. The ability to functionalize both the naphthalene and phenyl rings of this compound opens up possibilities for creating novel polymers or molecular switches with tailored electronic and optical properties.
Q & A
Q. What are the common synthetic routes for (3-Methoxynaphthalen-2-yl)(phenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic addition or reduction strategies. For example:
- Nucleophilic Addition : Reacting 3-methoxy-2-naphthaldehyde with phenylmagnesium bromide under anhydrous conditions, followed by acid quenching.
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) of the corresponding ketone [(3-Methoxynaphthalen-2-yl)(phenyl)methanone] derived from Friedel-Crafts acylation.
- Key conditions include solvent choice (DMF or ethanol), temperature (80–100°C), and base (K₂CO₃ or KOH) for optimizing intermediates .
- Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and hydroxyl groups (broad peak at δ 5–6 ppm). Coupling patterns resolve naphthalene vs. phenyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR : Stretching frequencies for -OH (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .
Q. How can crystallographic data be obtained for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) using SHELXL software :
- Grow crystals via slow evaporation (e.g., ethanol/water).
- Refine unit cell parameters and thermal displacement factors.
- Compare bond angles/distances with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*, cc-pVTZ) to compute:
- HOMO/LUMO energies for redox behavior.
- Electrostatic potential maps for nucleophilic/electrophilic sites.
- Thermodynamic stability via Gibbs free energy (ΔG) .
- Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations to assign electronic transitions .
Q. What strategies resolve enantiomers if the compound exhibits chirality?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipase-catalyzed acetylation of the hydroxyl group to separate enantiomers .
- Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-calculated electronic transitions for stereochemical assignment .
Q. How do structural modifications (e.g., methoxy group substitution) affect bioactivity?
- Methodological Answer :
- Design analogs via:
- Electrophilic Aromatic Substitution : Replace methoxy with halogens or nitro groups.
- Cross-Coupling : Suzuki-Miyaura reactions to introduce heteroaromatic rings.
- Evaluate bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with steric/electronic parameters (Hammett σ constants, logP) .
Q. How to address discrepancies between computational and experimental data (e.g., bond lengths)?
- Methodological Answer :
- Error Analysis : Check for basis set incompleteness (e.g., 6-31G* vs. cc-pVTZ) or solvent effects omitted in DFT .
- Thermal Motion Artifacts : Refine X-ray data with anisotropic displacement parameters in SHELXL .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexibility in solution .
Analytical and Safety Considerations
Q. What analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC : C18 reverse-phase columns (acetonitrile/water) monitor degradation products.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; track changes via TLC or NMR .
Q. What toxicity screening protocols are recommended for early-stage evaluation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
